2-Chloro-5-iodo-4-methylbenzoic acid

Description

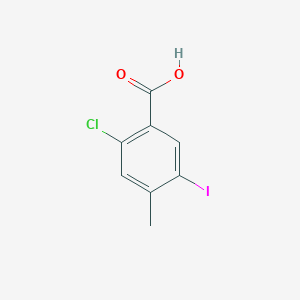

2-Chloro-5-iodo-4-methylbenzoic acid is a halogenated benzoic acid derivative with a molecular formula of C₈H₆ClIO₂ and a molar mass of 296.4 g/mol. The compound features a carboxylic acid group at position 1, a chlorine atom at position 2, an iodine atom at position 5, and a methyl group at position 4 (see Figure 1).

Properties

Molecular Formula |

C8H6ClIO2 |

|---|---|

Molecular Weight |

296.49 g/mol |

IUPAC Name |

2-chloro-5-iodo-4-methylbenzoic acid |

InChI |

InChI=1S/C8H6ClIO2/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12) |

InChI Key |

HHKHQDHIQUWTON-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1I)C(=O)O)Cl |

Origin of Product |

United States |

Scientific Research Applications

Biological Activities

Research indicates that 2-chloro-5-iodo-4-methylbenzoic acid exhibits notable biological activities:

- Antimicrobial Activity : Compounds with similar structures have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The halogen substitutions may enhance antimicrobial efficacy by increasing membrane permeability or inhibiting essential enzymatic functions in bacteria.

- Anti-inflammatory Properties : Studies involving lipopolysaccharide-induced inflammation models suggest that compounds with methoxy and halogen substituents can significantly reduce pro-inflammatory cytokines like TNFα and IL-6, indicating potential anti-inflammatory capabilities.

- Cytotoxicity : In vitro studies have shown moderate cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent. The IC50 values are in the micromolar range, indicating that further optimization could enhance its therapeutic index.

In Vitro Studies

In a study assessing the cytotoxic effects of various benzoate derivatives, this compound exhibited moderate cytotoxicity against cancer cell lines. This indicates its potential as an anticancer agent, warranting further investigation into structure-activity relationships (SAR) to optimize its efficacy.

In Vivo Studies

Animal model studies have evaluated the compound's efficacy in reducing inflammation and tumor growth. Related compounds have shown significant reductions in tumor size in xenograft models, suggesting that this compound may have similar effects.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its molecular structure:

Table 2: Structure-Activity Relationship Insights

| Substituent | Effect on Activity |

|---|---|

| Chlorine | Increases binding affinity to receptors |

| Iodine | Enhances antimicrobial properties |

| Methyl group | Improves solubility and bioavailability |

The presence of both chlorine and iodine atoms plays a critical role in modulating receptor interactions and enhancing pharmacological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between 2-chloro-5-iodo-4-methylbenzoic acid and related compounds:

Key Observations:

Substituent Effects on Acidity :

- The carboxylic acid group’s acidity is modulated by substituents. Chlorine (electron-withdrawing) at position 2 increases acidity, while the methyl group (electron-donating) at position 4 may slightly reduce it compared to 2-chloro-5-iodobenzoic acid .

- In contrast, methyl 2-chloro-5-iodo-4-methoxybenzoate has an ester group (less acidic than carboxylic acid) and a methoxy group (electron-donating), further decreasing reactivity.

Amino groups (e.g., in 2-amino-4-chloro-5-iodobenzoic acid methyl ester ) significantly alter electronic properties, enhancing resonance effects and increasing solubility in polar solvents.

Q & A

Q. What are the recommended synthetic routes for 2-chloro-5-iodo-4-methylbenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation and iodination of methyl-substituted benzoic acid precursors. For example:

- Step 1 : Chlorination of 4-methylbenzoic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions.

- Step 2 : Directed iodination at the 5-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst (e.g., FeCl₃).

Yield optimization requires precise temperature control (0–5°C for iodination to avoid polyhalogenation) and stoichiometric ratios of reagents. Lower yields (<50%) are common due to steric hindrance from the methyl group, necessitating column chromatography for purification .

Q. How can researchers confirm the purity and identity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- Melting Point (MP) : Compare with literature values (e.g., analogues like 2-amino-4-chlorobenzoic acid show MPs of 231–235°C ).

- NMR Spectroscopy : Look for characteristic peaks (e.g., aromatic protons adjacent to electron-withdrawing groups appear downfield; iodine’s heavy atom effect broadens signals).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ or [M−H]⁻ peaks.

- Elemental Analysis : Confirm %C, %H, %Cl, and %I within ±0.4% of theoretical values .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodological Answer : Polar aprotic solvents like ethanol-water mixtures (7:3 v/v) or dimethyl sulfoxide (DMSO) are effective. Slow cooling (1–2°C/min) enhances crystal formation. For iodine-containing compounds, avoid light exposure during recrystallization to prevent decomposition .

Advanced Research Questions

Q. How can structural modifications at the 4-methyl or 5-iodo positions enhance biological activity, and what computational tools support this analysis?

- Methodological Answer :

- Modification Strategies :

- Replace the methyl group with bulkier substituents (e.g., trifluoromethyl) to improve lipophilicity and target binding.

- Substitute iodine with bioisosteres like bromine or ethynyl groups to reduce metabolic instability.

- Computational Tools :

- Use molecular docking (AutoDock Vina) to predict interactions with receptors like GPCRs or enzymes (e.g., cyclooxygenase).

- Perform DFT calculations (Gaussian 09) to assess electronic effects of substituents on the benzoic acid core .

Q. How should researchers resolve contradictions in reported biological activity data for halogenated benzoic acid derivatives?

- Methodological Answer :

- Data Triangulation : Compare assays across multiple studies (e.g., antimicrobial activity in E. coli vs. S. aureus).

- Control Experiments : Verify compound stability under assay conditions (e.g., pH 7.4 buffer at 37°C for 24 hours).

- Statistical Analysis : Apply ANOVA or Bayesian modeling to assess significance of conflicting results. For example, discrepancies in IC₅₀ values may arise from differences in cell line viability protocols .

Q. What advanced techniques characterize iodine’s electronic effects on the benzoic acid scaffold?

- Methodological Answer :

- X-ray Crystallography : Resolve bond lengths (C-I ~2.09 Å) and angles to assess resonance effects.

- IR Spectroscopy : Monitor shifts in carbonyl (C=O) stretching frequencies (~1680–1700 cm⁻¹) influenced by iodine’s electron-withdrawing nature.

- Cyclic Voltammetry : Measure redox potentials to quantify iodine’s impact on electron density distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.